molecular formula C19H25NO B4898535 N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine

N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine

Cat. No.: B4898535
M. Wt: 283.4 g/mol
InChI Key: ZRNUNXUUMRPASM-UHFFFAOYSA-N
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Description

N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine is an organic compound with the molecular formula C18H23NO. This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a butan-1-amine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine typically involves the reaction of benzylamine with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or methoxyphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-methoxyphenyl)amine
  • N-benzyl-N-(2-methoxyphenyl)methylamine
  • N-benzyl-N-(2-methoxyphenyl)butan-1-amine

Uniqueness

N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzyl and methoxyphenyl groups, along with the butan-1-amine backbone, allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-4-14-20(15-17-10-6-5-7-11-17)16-18-12-8-9-13-19(18)21-2/h5-13H,3-4,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNUNXUUMRPASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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